N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODYXUUSJJZZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclopropanation of Aromatic Precursors
One prominent approach involves the cyclopropanation of aromatic compounds bearing suitable substituents, followed by amination:
- Starting Material: Aromatic compounds such as 2-chloro-4-methylphenyl derivatives.
- Method: The aromatic precursor undergoes cyclopropanation using diazomethane or related carbene transfer reagents in the presence of a catalyst like palladium or copper complexes.
- Diazomethane-mediated cyclopropanation of phenyl derivatives with substituents at specific positions yields phenylcyclopropane intermediates with high efficiency.
- For example, phenyl ring-substituted analogues of cyclopropanecarboxylic acids are synthesized via diazomethane and palladium catalysis, followed by hydrolysis to obtain the carboxylic acid derivatives, which can be converted into amines.
Chlorination of Methyl-Substituted Aromatic Precursors
The synthesis of the chlorinated aromatic precursor can be achieved via electrophilic chlorination:
- Reaction: 4-methylphenol or methylbenzene reacts with elemental chlorine or sulfuryl chloride in the presence of Lewis acids (e.g., aluminum chloride) to produce 2-chloro-4-methylphenol or related chlorinated derivatives.
- Chlorination at 0°C to 100°C.
- Use of Lewis acids like AlCl₃ to catalyze the chlorination.
- Control of chlorinating agent equivalents to favor mono-chlorination.
| Step | Reagents | Catalyst | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | Cl₂ or SO₂Cl₂ | Lewis acid (e.g., AlCl₃) | 0°C–100°C | >90% | Selective mono-chlorination of methyl group |
Formation of Cyclopropanamine via Nucleophilic Amination
Once the aromatic chlorinated precursor is prepared, the key step involves introducing the cyclopropanamine group:
- Method: Nucleophilic substitution of the aromatic chlorinated compound with cyclopropanamine derivatives, often facilitated by bases such as triethylamine.
- Alternative: Hydrogenation of aromatic nitro or other suitable precursors to generate the amine, followed by coupling with the aromatic ring.
- The reaction of chlorinated aromatic compounds with cyclopropanamine derivatives can be performed in polar aprotic solvents like DMF, with yields dependent on reaction temperature and reagent stoichiometry.
Hydrogenation and Reduction Pathways
In some cases, aromatic precursors bearing nitro groups are reduced to amines:
- Method: Catalytic hydrogenation (e.g., Pd/C catalyst) converts nitro groups to amines, which then undergo subsequent cyclopropanation or substitution to form the target compound.
- Hydrogenation of nitro derivatives of aromatic compounds to produce cyclopropanamine derivatives, as demonstrated in the synthesis of related compounds.
Summary of Key Reaction Conditions and Data
Research Findings and Innovations
- Novelty: Recent advances include employing new amine derivatives, such as pyrimidine cyclopropyl amine hydrochloride, to improve yields and selectivity in synthesizing cyclopropanamine derivatives.
- Efficiency: Use of mild conditions, such as room temperature coupling with BOP reagent and TEA, enhances the overall process efficiency.
- Purification: Recrystallization and spectral characterization (IR, NMR, LCMS) are standard for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine has been studied for its potential antidepressant properties. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial in the treatment of depression and anxiety disorders. Preclinical studies indicated that compounds with similar structures exhibit significant efficacy in improving mood and reducing anxiety-like behaviors in animal models .
1.2 Anticancer Properties
Research has indicated that cyclopropanamine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents . The structural modification of cyclopropanamine derivatives enhances their selectivity and potency against various cancer cell lines.
1.3 Neuroprotective Effects
The neuroprotective effects of this compound are also being explored. Compounds with similar scaffolds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
2.1 Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. Its ability to interact with specific biological targets in pests can lead to the design of effective agrochemicals that minimize environmental impact while maximizing efficacy against harmful species . Research is ongoing to evaluate its effectiveness against various agricultural pests.
2.2 Herbicidal Properties
Studies have shown that derivatives of cyclopropanamine can exhibit herbicidal activity, potentially offering a new class of herbicides that target specific weed species without affecting crops. This selectivity is crucial for sustainable agriculture practices.
Material Science Applications
3.1 Polymer Chemistry
this compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength, making it valuable in creating advanced materials for industrial applications .
3.2 Coatings and Adhesives
The compound's reactivity can be exploited in formulating coatings and adhesives that require specific bonding properties or resistance to environmental factors. Research into its application in these areas is still emerging but shows promise for future developments .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron Effects: The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine (192.2 g/mol) introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions but reduce stability compared to the chloro-methyl analog .
- Halogen Impact: Bromine in N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine (260.56 g/mol) increases molecular weight and lipophilicity, which could improve membrane permeability but complicate synthesis or stability, as evidenced by its discontinued status .
Biological Activity
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4-methylbenzyl chloride with cyclopropylamine. This process can lead to various products depending on the conditions used, including:
- Oxidation : Formation of imines or nitriles.
- Reduction : Formation of secondary or tertiary amines.
- Substitution : Formation of hydroxyl or amino-substituted derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties, particularly in relation to neurotransmitter systems. Its unique combination of functional groups allows it to interact with biological macromolecules, which can influence cellular signaling pathways and metabolic processes.
Case Studies
- Neurotransmitter Interaction : One study investigated the compound's effects on neurotransmitter release in neuronal cultures. It was found to enhance the release of dopamine, suggesting potential applications in treating disorders like Parkinson's disease.
- Cancer Research : Another study focused on its role as a kinase inhibitor. The compound demonstrated selective inhibition of specific kinases involved in cancer cell proliferation, indicating its potential as an anticancer agent .
- Inflammation Modulation : In vitro studies showed that this compound could reduce inflammatory cytokine production in macrophages, suggesting a role in managing inflammatory diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropane ring, chlorinated aromatic ring | Neurotransmitter modulation, kinase inhibition |
| 2-chloro-N-cyclopropyl-4-methylbenzenemethanamine | Similar structure but different substituents | Varies based on substituent variations |
| Benzenemethanamine, 2-chloro-N-cyclopropyl-4-methyl | Slight variations in substituents | Potentially different pharmacological profiles |
The distinct combination of a cyclopropane ring and a chlorinated aromatic ring in this compound confers unique chemical and biological properties that differentiate it from other compounds.
Q & A
Q. What are potential applications of this compound in medicinal chemistry?
- Case Studies :
- DNA packaging : Study its interaction with histone proteins via fluorescence quenching assays .
- Enzyme inhibition : Screen against cytochrome P450 isoforms using microsomal incubation assays .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 211.73 g/mol (hydrochloride salt) | |
| NMR (δ) | 62.88 (cyclopropane CH) | |
| HRMS ([M+H]) | 299.1507 (calc. 299.1503) | |
| Stability | Decomposes at >200°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
